1-Methanesulfonyl-2-methylpropan-2-amine
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Overview
Description
1-Methanesulfonyl-2-methylpropan-2-amine is a chemical compound with the molecular formula C5H13NO2S and a molecular weight of 151.23 g/mol It is also known by its systematic name, 2-Propanamine, 2-methyl-1-(methylsulfonyl)-
Preparation Methods
The synthesis of 1-Methanesulfonyl-2-methylpropan-2-amine typically involves the reaction of 2-methylpropan-2-amine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-methylpropan-2-amine+methanesulfonyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methanesulfonyl-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methanesulfonyl-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methanesulfonyl-2-methylpropan-2-amine can be compared with other similar compounds, such as:
2-Methyl-1-(methylsulfonyl)-2-propanamine: A closely related compound with similar chemical properties.
Methanesulfonyl chloride: A precursor used in the synthesis of this compound.
Sulfonamide derivatives: Compounds that share the sulfonyl functional group and have diverse applications in medicine and industry.
Properties
CAS No. |
409095-78-9 |
---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-methyl-1-methylsulfonylpropan-2-amine |
InChI |
InChI=1S/C5H13NO2S/c1-5(2,6)4-9(3,7)8/h4,6H2,1-3H3 |
InChI Key |
OVNBCUGVWGAILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C)N |
Origin of Product |
United States |
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